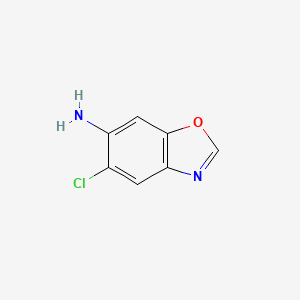5-Chloro-6-benzoxazolamine
CAS No.: 916791-64-5
Cat. No.: VC2783698
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916791-64-5 |
|---|---|
| Molecular Formula | C7H5ClN2O |
| Molecular Weight | 168.58 g/mol |
| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |
| Standard InChI | InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 |
| Standard InChI Key | NZEGGJATCKIJIN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N |
| Canonical SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N |
Introduction
Chemical Structure and Properties
5-Chloro-6-benzoxazolamine, with the molecular formula C₇H₅ClN₂O and CAS number 916791-64-5, is characterized by its heterocyclic structure containing both oxygen and nitrogen in a fused ring system. The compound's chemical structure includes a benzoxazole scaffold with strategic substitutions that contribute to its unique chemical and biological properties.
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that are important for understanding its behavior in chemical reactions and biological systems. Table 1 summarizes the key physical and chemical properties of 5-chloro-6-benzoxazolamine:
Table 1: Physical and Chemical Properties of 5-Chloro-6-Benzoxazolamine
The presence of both a halogen (chlorine) and an amino group on the benzoxazole ring creates interesting electronic and steric properties that influence the compound's reactivity and potential applications in various fields.
Chemical Identifiers and Structural Information
For comprehensive identification and characterization, 5-chloro-6-benzoxazolamine has several standardized structural identifiers that are valuable for database searches and chemical information retrieval.
Table 2: Chemical Identifiers for 5-Chloro-6-Benzoxazolamine
Synthesis Methods
The synthesis of 5-chloro-6-benzoxazolamine involves several key chemical reactions and transformations. Various methods have been developed for preparing this and related benzoxazole derivatives, with specific approaches depending on starting materials and desired purity.
Reduction of Nitro Precursors
One common synthetic route involves the reduction of corresponding nitro-substituted benzoxazoles. This approach typically uses 5-chloro-6-nitrobenzoxazole as a precursor, which undergoes reduction to yield the desired amine derivative .
Protocol for Nitro Reduction:
-
Dissolve 5-chloro-6-nitrobenzoxazole in tetrahydrofuran
-
Add a pre-washed transition metal catalyst (commonly Raney nickel)
-
Hydrogenate the mixture at room temperature under hydrogen pressure (approximately 50 psi)
-
Complete reaction typically occurs within 1.5 hours
-
Filter off the catalyst and concentrate the solution under reduced pressure
-
Purify by trituration with heptane, followed by cooling and filtration
This methodology has been demonstrated successfully in the synthesis of related compounds such as 6-amino-5-chloro-2-methylbenzoxazole, which follows similar chemical principles .
Chlorination Procedures
When starting from non-chlorinated benzoxazole derivatives, selective chlorination methods can be employed to introduce the chlorine at the 5-position. The chlorination step commonly uses reagents such as sulfuryl chloride or N-chlorosuccinimide .
Procedure for Chlorination:
-
Dissolve the amino-benzoxazole derivative in ethyl acetate
-
Add sulfuryl chloride dropwise over a 20-minute period with good stirring at room temperature
-
Add additional ethyl acetate to maintain proper stirring as the reaction proceeds
-
Filter the precipitated product, wash with ether, and air-dry
This approach has been documented for related compounds and can be adapted for the synthesis of 5-chloro-6-benzoxazolamine with appropriate modifications to reaction conditions .
Applications in Medicinal Chemistry Research
The benzoxazole scaffold, particularly with halogen substitutions like 5-chloro-6-benzoxazolamine, has demonstrated significant potential in medicinal chemistry and drug discovery efforts.
Anticancer Activity
In one notable study, a series of benzoxazole derivatives containing a 5-chloro substituent was evaluated against breast cancer cell lines including MCF-7 and MDA-MB-231. The structural features, including the chlorine atom at the 5-position, were identified as important contributors to the observed biological activity .
Integration in Drug Discovery Programs
5-Chloro-6-benzoxazolamine and structurally related compounds have been incorporated into open synthesis network research programs. For example, the Drugs for Neglected Diseases initiative (DNDi) included benzoxazole amides as target compounds in their Open Synthesis Network (OSN) Project 5 .
In this research initiative, ten benzoxazole amides were successfully synthesized, purified, and characterized. While these compounds showed poor activity against Leishmania donovani, several demonstrated moderate activity against Trypanosoma cruzi, T. b. rhodesiense, and T. b. brucei, paired with low cell cytotoxicity .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies involving 5-chloro-substituted benzoxazoles have explored various modifications including:
-
The impact of halogen substitution (Cl, Br) at the benzoxazole C5 position
-
Replacement of phenyl groups with other moieties
-
Introduction of additional functional groups to modulate biological activity
These studies provide valuable insights for designing more effective compounds based on the benzoxazole scaffold and understanding how structural modifications influence biological activity.
Future Research Directions
The unique structural features and preliminary biological data on 5-chloro-6-benzoxazolamine and related compounds suggest several promising avenues for future research.
Medicinal Chemistry Optimization
Future research could focus on structural modifications to optimize the biological activity of 5-chloro-6-benzoxazolamine. Potential strategies include:
-
Exploring the effects of different substituents at the 2-position of the benzoxazole ring
-
Investigating amide derivatives of the 6-amino group
-
Incorporating the scaffold into molecular hybrids with other pharmacophores
Mechanism of Action Studies
Detailed investigations into the molecular mechanisms underlying the biological activities of 5-chloro-6-benzoxazolamine would provide valuable insights for drug development. These studies could include:
-
Target identification using chemical proteomics approaches
-
Structure-based design of optimized derivatives
-
Investigation of cellular pathways affected by the compound
Expanded Biological Evaluation
Comprehensive biological screening of 5-chloro-6-benzoxazolamine across diverse assay platforms could reveal additional applications beyond those currently identified. Areas of interest might include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume